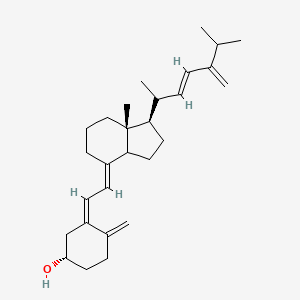
24-Methylene Vitamin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methylene Vitamin D2 is a derivative of ergocalciferol (Vitamin D2), which is produced by plants and fungi in response to ultraviolet irradiation. This compound is characterized by the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . Vitamin D2 and its derivatives play crucial roles in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylene Vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol precursor widely distributed in plants, yeasts, and some animals . The process includes the following steps:
Ultraviolet Irradiation: Ergosterol is exposed to ultraviolet light, leading to the formation of pre-vitamin D2.
Thermal Isomerization: The pre-vitamin D2 undergoes thermal isomerization to form ergocalciferol (Vitamin D2).
Chemical Modification:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-intensity ultraviolet lamps and controlled reaction conditions to ensure the efficient conversion of ergosterol to the desired product .
Chemical Reactions Analysis
Types of Reactions: 24-Methylene Vitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
24-Methylene Vitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other vitamin D analogs and derivatives.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on bone health.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their vitamin D content
Mechanism of Action
The mechanism of action of 24-Methylene Vitamin D2 involves its conversion to the active form, 1,25-dihydroxyvitamin D2, through hydroxylation in the liver and kidneys . The active form binds to the vitamin D receptor (VDR), a transcription factor that regulates the expression of genes involved in calcium and phosphorus metabolism . This binding leads to the modulation of various physiological processes, including bone mineralization, immune function, and cell proliferation .
Comparison with Similar Compounds
Vitamin D2 (Ergocalciferol): The parent compound of 24-Methylene Vitamin D2, produced by plants and fungi.
Vitamin D3 (Cholecalciferol): Produced by animals and humans in response to ultraviolet irradiation of 7-dehydrocholesterol.
1,25-Dihydroxyvitamin D2: The active form of Vitamin D2, involved in calcium and phosphorus metabolism.
Uniqueness: this compound is unique due to the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . These structural differences affect its metabolism and biological activity, making it distinct from other vitamin D analogs .
Properties
Molecular Formula |
C28H42O |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(E)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H42O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19,22,25-27,29H,3-4,7-8,11,14-18H2,1-2,5-6H3/b10-9+,23-12+,24-13-/t22?,25-,26+,27?,28+/m0/s1 |
InChI Key |
FARYKFGOJOTADM-FWLDHIKKSA-N |
Isomeric SMILES |
CC(C)C(=C)/C=C/C(C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)C(=C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















